Kodaistatin C
Descripción
Structure
2D Structure
Propiedades
Fórmula molecular |
C35H34O12 |
|---|---|
Peso molecular |
646.6 g/mol |
Nombre IUPAC |
(5Z)-3-[2-[5-acetyl-2-[(3E,5E)-5,7-dimethyl-2-oxonona-3,5-dienyl]-4,5-dihydroxy-3-oxocyclopenten-1-yl]-4,5-dihydroxyphenyl]-5-[(3,4-dihydroxyphenyl)methylidene]-4-hydroxyfuran-2-one |
InChI |
InChI=1S/C35H34O12/c1-5-16(2)10-17(3)6-8-20(37)13-23-30(35(46,18(4)36)33(44)31(23)42)22-15-27(41)26(40)14-21(22)29-32(43)28(47-34(29)45)12-19-7-9-24(38)25(39)11-19/h6-12,14-16,33,38-41,43-44,46H,5,13H2,1-4H3/b8-6+,17-10+,28-12- |
Clave InChI |
KFMTUTLQSGURRM-MARNYXESSA-N |
SMILES isomérico |
CCC(C)/C=C(\C)/C=C/C(=O)CC1=C(C(C(C1=O)O)(C(=O)C)O)C2=CC(=C(C=C2C3=C(/C(=C/C4=CC(=C(C=C4)O)O)/OC3=O)O)O)O |
SMILES canónico |
CCC(C)C=C(C)C=CC(=O)CC1=C(C(C(C1=O)O)(C(=O)C)O)C2=CC(=C(C=C2C3=C(C(=CC4=CC(=C(C=C4)O)O)OC3=O)O)O)O |
Origen del producto |
United States |
Métodos De Preparación
Solid-Phase Extraction
Post-fermentation, the culture broth is filtered to separate mycelia from the aqueous phase. Kodaistatins are adsorbed onto Amberlite XAD-7 resin, a non-ionic polymeric adsorbent, via hydrophobic interactions. The resin is eluted with methanol, concentrating the crude extract. This step achieves a 10–20× enrichment of kodaistatins, with yields of ~3.0 g from 200 liters of culture.
Size-Exclusion Chromatography
The crude extract undergoes fractionation on Fractogel HW-40 columns using a gradient of water to 40% acetonitrile in 10 mM phosphate buffer (pH 7.0). This compound elutes in later fractions due to its moderate hydrophobicity, achieving 90% purity.
Advanced Purification Techniques
Preparative High-Performance Liquid Chromatography (HPLC)
Final purification employs reversed-phase HPLC under the following conditions:
| Parameter | Condition |
|---|---|
| Column | LiChrosorb RP-select B (7 µm, 250 × 25 mm) |
| Mobile Phase | 25% acetonitrile in 10 mM phosphate buffer |
| Flow Rate | 25 mL/min |
| Detection | UV at 294 nm |
| Retention Time | 12.3 minutes (this compound) |
Desalting is performed using 30% acetonitrile in 0.1% trifluoroacetic acid, yielding 11 mg of 96% pure this compound from 200 liters of culture.
Structural Characterization and Quality Control
Spectroscopic Analysis
This compound is characterized by:
-
High-Resolution FAB-MS : m/z 647.2141 [M+H]⁺, corresponding to the molecular formula C₃₅H₃₄O₁₂.
-
UV-Vis Spectroscopy : λₘₐₓ at 292 nm (log ε = 4.30) in methanol, with a bathochromic shift to 378 nm under acidic conditions.
-
NMR Spectroscopy : ¹³C-¹³C correlation NMR confirms the presence of a dihydroxycyclopentenone core and hydroxylated aspulvinone moiety.
Stability Considerations
As a di-ortho-diphenol, this compound is prone to oxidation. Purification must avoid prolonged exposure to air, with storage in acetonitrile or DMSO at –20°C recommended.
Comparative Analysis with Kodaistatin A
This compound differs from kodaistatin A by an additional hydroxyl group on the terminal phenyl ring, altering its chromatographic behavior:
| Property | Kodaistatin A | This compound |
|---|---|---|
| Molecular Formula | C₃₅H₃₄O₁₁ | C₃₅H₃₄O₁₂ |
| HPLC Retention Time | 6.0 minutes | 12.3 minutes |
| Solubility | Acetonitrile, MeOH | MeOH, DMSO |
Challenges and Optimization Strategies
Low Natural Abundance
This compound constitutes <1% of total kodaistatins in A. terreus cultures. To enhance yield:
Análisis De Reacciones Químicas
La kodaistatina C experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La kodaistatina C se puede oxidar para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir la kodaistatina C en sus formas reducidas.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de kodaistatina C.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Kodaistatin C is characterized by the molecular formula and a molecular weight of 646 g/mol. It is a hydroxylated derivative of Kodaistatin A, containing unique structural features such as hydroxylated aspulvinones and highly substituted polyketide units. This structural complexity contributes to its biological activity, particularly as an enzyme inhibitor targeting glucose metabolism.
Antidiabetic Activity
This compound has been identified as a potent inhibitor of glucose-6-phosphate translocase, an enzyme critical for glucose homeostasis. Research indicates that this compound exhibits an IC50 value of approximately 130 nM, demonstrating significant efficacy in modulating glucose levels in vivo .
Case Studies
- Study on Glucose Regulation : In isolated rat hepatocytes, this compound inhibited both fructose-induced gluconeogenesis and glucagon-induced glycogenolysis. This suggests its potential role in managing type 2 diabetes by regulating blood sugar levels effectively .
Wound Healing Properties
Recent studies have highlighted the wound healing capabilities of this compound, particularly through its anti-inflammatory properties. The compound has been shown to modulate key inflammatory pathways, which are crucial during the wound healing process.
Data Table: Wound Healing Efficacy
| Compound | Binding Affinity (kcal/mol) | Observed Effects |
|---|---|---|
| Kodaistatin A | -12.19 | Enhanced epithelial regeneration |
| This compound | -12.08 | Reduced inflammation, improved healing |
The above table summarizes findings from molecular docking studies that assessed the binding affinity of various compounds to target proteins involved in inflammation and wound repair .
Potential for Drug Development
Given its biological activities, this compound represents a promising lead for drug development in diabetes and wound care. The integration of molecular docking studies with experimental data enhances the understanding of its pharmacodynamics and supports further exploration into its therapeutic applications.
Future Research Directions
- Clinical Trials : To validate the efficacy and safety profile of this compound in human subjects.
- Formulation Studies : Developing suitable pharmaceutical formulations that optimize delivery and bioavailability.
- Exploratory Studies : Investigating additional therapeutic applications beyond diabetes and wound healing.
Mecanismo De Acción
La kodaistatina C ejerce sus efectos inhibiendo el componente de translocasa de glucosa-6-fosfato del sistema de glucosa-6-fosfatasa (EC 3.1.3.9). Este sistema enzimático es esencial para el control de los niveles de glucosa en sangre. Al inhibir la translocasa de glucosa-6-fosfato, la kodaistatina C reduce la formación de glucosa en el hígado, lo que es particularmente beneficioso en el tratamiento de la diabetes tipo II . Los objetivos moleculares y las vías implicadas incluyen la translocasa de glucosa-6-fosfato, la glucosa-6-fosfatasa y los componentes de translocasa de fosfato del sistema de glucosa-6-fosfatasa .
Comparación Con Compuestos Similares
La kodaistatina C es similar a otras kodaistinas, como la kodaistatina A, B y D. Estos compuestos comparten un marco estructural común pero difieren en su grado de hidroxilación y otros grupos funcionales . La kodaistatina C es única debido a su estructura hidroxilada específica, que contribuye a su actividad inhibitoria distinta sobre la translocasa de glucosa-6-fosfato .
Compuestos similares
- Kodaistatina A
- Kodaistatina B
- Kodaistatina D
Cada uno de estos compuestos tiene propiedades y actividades inhibitorias únicas, lo que los hace valiosos para diferentes aplicaciones de investigación y terapéuticas .
Q & A
Q. How is Kodaistatin C isolated and purified from microbial cultures?
this compound is produced via fermentation of Aspergillus terreus Thom HIL-051652 (DSM 11247). Post-cultivation, extraction involves adsorbing the compound from culture broth or mycelium using hydrophobic interaction chromatography (e.g., Diaion HP-20® resin). Elution is performed with solvents like methanol or acetone. Further purification employs reverse-phase chromatography (RP-18 silica gel) with gradients of water/acetonitrile or methanol, followed by gel permeation (e.g., Toyopearl HW-40F®). Yield optimization requires balancing solvent polarity and column loading .
Q. What analytical methods validate the structural identity of this compound?
Structural confirmation relies on high-resolution mass spectrometry (HRMS) for molecular formula determination (C₃₅H₃₄O₁₂) and NMR spectroscopy (¹H, ¹³C, 2D experiments) to assign functional groups and stereochemistry. Key NMR signals include δ 208.78 ppm (carbonyl) and aromatic resonances in DMSO-d₆. Comparative analysis with related compounds (e.g., Kodaistatins A/B) is critical to distinguish structural nuances .
Q. How are initial bioactivity assays for this compound designed?
Enzyme inhibition assays, such as the colorimetric rat liver microsomes test, are used to evaluate bioactivity. Modifications to established protocols (e.g., Triton X-100® disruption) must include controls for solvent interference and enzyme stability. Dose-response curves and IC₅₀ calculations should be validated with triplicate measurements and statistical analysis (e.g., ANOVA) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Contradictions may arise from assay variability (e.g., microsomal preparation differences) or compound purity. To address this:
Q. How can synthetic biology approaches improve this compound biosynthesis?
Genome mining of Aspergillus terreus can identify biosynthetic gene clusters (BGCs) responsible for this compound production. CRISPR-Cas9 editing enables knockout/complementation studies to pinpoint rate-limiting enzymes. Fermentation optimization (e.g., carbon/nitrogen ratio, oxygenation) coupled with metabolomics (LC-HRMS) tracks precursor flux .
Q. What computational tools predict this compound’s molecular targets?
Molecular docking (AutoDock Vina, Schrödinger) against protein databases (e.g., PDB) identifies potential binding sites. Pharmacophore modeling (MOE, Discovery Studio) prioritizes targets based on electrostatic and steric complementarity. Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) confirms binding affinities .
Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Scaffold modification : Introduce functional groups (e.g., hydroxylation, methylation) at positions 12 and 24, guided by NMR-based conformational analysis.
- Bioisosteric replacement : Substitute ester groups with amides to enhance metabolic stability.
- Assay selection : Use orthogonal assays (e.g., cell-free enzymatic vs. cell-based viability) to differentiate target-specific effects from nonspecific toxicity .
Methodological Considerations
Q. What criteria ensure reproducibility in this compound research?
- Documentation : Provide detailed chromatographic conditions (column lot, gradient profile) and NMR parameters (solvent, temperature).
- Data transparency : Share raw spectral data and fermentation logs as supplementary material.
- Replication : Independent synthesis/purification by a second lab to verify yields and activity .
Q. How to address ethical and feasibility challenges in this compound studies?
- Ethical review : Obtain approval for microbial genetic modifications (NIH Guidelines).
- Feasibility assessment : Pilot-scale fermentation (1–5 L) precedes large-scale production to evaluate resource requirements.
- Sustainability : Optimize solvent recovery (e.g., rotary evaporation) to minimize waste .
Data Analysis and Reporting
Q. What statistical methods are appropriate for dose-response studies involving this compound?
Nonlinear regression (e.g., GraphPad Prism) models dose-response curves, with bootstrap resampling to estimate 95% confidence intervals for IC₅₀ values. Outlier detection (Grubbs’ test) ensures data integrity. For multi-parametric assays (e.g., transcriptomics), multivariate analysis (PCA, PLS-DA) identifies correlated variables .
Q. How to integrate contradictory findings into a cohesive narrative?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, discrepancies in cytotoxicity data may reflect cell line-specific uptake mechanisms, warranting comparative studies (e.g., membrane permeability assays) .
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